5-Iodo-4-methyl-1,3-thiazol-2-amine
Overview
Description
5-Iodo-4-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring substituted with an iodine atom at the 5-position, a methyl group at the 4-position, and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der Waals forces .
Biochemical Pathways
Thiazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of 5-Iodo-4-methyl-1,3-thiazol-2-amine indicate high gastrointestinal absorption and blood-brain barrier permeability . The compound has a log P value of 1.62, indicating moderate lipophilicity, which can influence its distribution and elimination .
Result of Action
Some thiazole derivatives have demonstrated antitumor activities, suggesting potential cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 5-Iodo-4-methyl-1,3-thiazol-2-amine, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. For instance, thiazoles have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
This compound can have various effects on cells and cellular processes. For instance, thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methyl-1,3-thiazol-2-amine typically involves the reaction of thiourea with methyl ketones in the presence of iodine. The reaction proceeds through the formation of a C–S bond between thiourea and the methyl carbon linked to the carbonyl group, followed by another C–S bond formation between thiol and the thiazole ring .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Cycloaddition
- Arylation
- Dimerization
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, thiourea, methyl ketones, and various solvents such as DMSO. Reaction conditions typically involve moderate temperatures around 80°C .
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, oxidative condensation reactions can produce 4-alkyl or aryl-5-(arylthio)thiazol-2-amines .
Scientific Research Applications
5-Iodo-4-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex thiazole derivatives.
- Biology : Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities .
- Medicine : Explored for its potential use in drug development due to its diverse biological activities .
- Industry : Utilized in the production of biocides, fungicides, dyes, and chemical reaction accelerators .
Comparison with Similar Compounds
Similar Compounds:
- Sulfathiazole : An antimicrobial drug.
- Ritonavir : An antiretroviral drug.
- Abafungin : An antifungal drug.
- Bleomycine : An antineoplastic drug.
- Tiazofurin : An antineoplastic drug .
Uniqueness: 5-Iodo-4-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-iodo-4-methyl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBFJSDYWCXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306209 | |
Record name | 5-Iodo-4-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-58-0 | |
Record name | 5-Iodo-4-methyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-4-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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